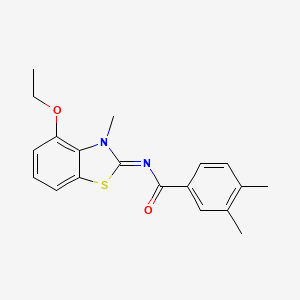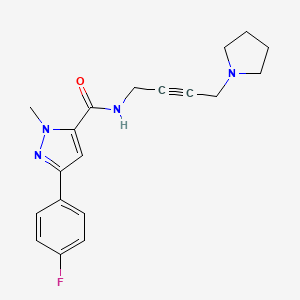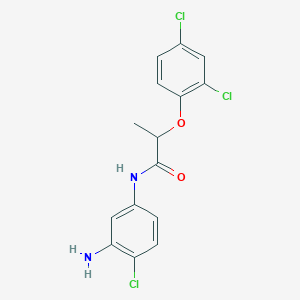
N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also has a sulfamoyl group, which is often found in diuretics and carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the sulfamoyl and ethyl groups attached at the appropriate positions. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature and slightly soluble in water .Applications De Recherche Scientifique
Enzyme Inhibition Applications
- Carbonic Anhydrase Inhibition : Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide, have been extensively studied for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including benzamide-4-sulfonamides, are highly effective in inhibiting carbonic anhydrase II, VII, and IX in low nanomolar ranges, making them promising for therapeutic applications related to enzyme inhibition (Abdoli et al., 2018). Additionally, novel acridine and bis acridine sulfonamides derived from similar compounds have shown significant inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII (Ulus et al., 2013).
Receptor Binding Applications
- Dopamine Receptor Blockade : Studies have explored compounds structurally related to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide for their potential as dopamine receptor blockers. These compounds exhibit considerable potency in blocking dopamine receptors, highlighting their potential for neuroleptic applications (Ogata et al., 1984). Moreover, substituted benzamides have been used for in vivo binding studies in the rat brain, indicating selective labeling of dopamine receptors and providing insights into dopamine receptor dynamics (Köhler et al., 1986).
Material Science Applications
- Electrochemical Sensors : The electroactive properties of compounds related to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide have been utilized in the development of PVC-based Zn2+-selective electrodes. Such electrodes demonstrate excellent selectivity and sensitivity for zinc ions, which can be applied in various analytical and industrial processes (Saleh & Gaber, 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-9-5-4-8-14(15)12-19-23(21,22)11-10-18-16(20)13-6-2-1-3-7-13/h1-9,19H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGUSPWDZMBFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)
![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)
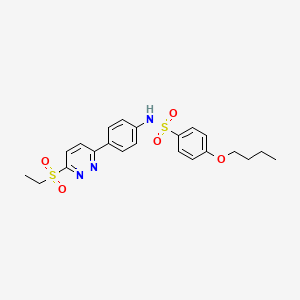
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)
![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)
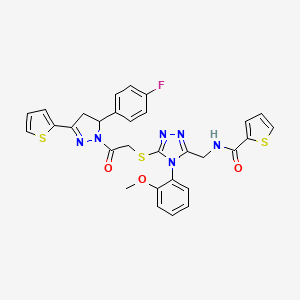

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)
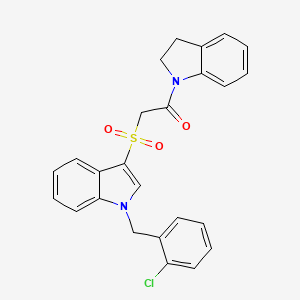
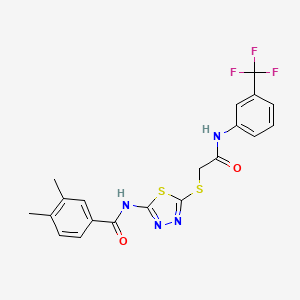
![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)
